
4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopropyl and 2-methylphenyl groups would likely be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the attached cyclopropyl and 2-methylphenyl groups. The exact structure would depend on the specific locations of these groups on the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, which is a region of high electron density and could be involved in various reactions. The cyclopropyl and 2-methylphenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole, cyclopropyl, and 2-methylphenyl groups. These could affect properties such as the compound’s boiling point, melting point, solubility, and stability .Aplicaciones Científicas De Investigación
Crystal and Molecular Structures Analysis
The study of the crystal and molecular structures of triazole derivatives, including 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole, provides insight into the delocalization of π-electron density within the triazole ring, influencing its reactivity and interactions in various chemical contexts. This understanding is critical for designing molecules with desired chemical properties and interactions, relevant in materials science and pharmaceuticals (Boechat et al., 2010).
Synthesis and Application in Peptide Modification
The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including compounds similar to this compound, has profound implications in the synthesis of peptidotriazoles. This method allows for the incorporation of 1,2,3-triazoles into peptide backbones or side chains, showcasing its utility in modifying peptides for therapeutic or biochemical studies (Tornøe et al., 2002).
Green Chemistry and Industrial Relevance
The development of environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles demonstrates the compound's relevance in promoting green chemistry principles. This approach minimizes hazardous reagents and solvents, highlighting the potential of triazole derivatives in sustainable industrial applications (Singh et al., 2013).
Fluorescent Properties for Sensing and Imaging
The synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers, including derivatives of this compound, unveils their fluorescent behavior, which can be leveraged in designing sensors and imaging agents. Such applications are vital in biological research and diagnostics, where fluorescence-based techniques are widely used (Kamalraj et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-2-3-5-12(9)15-8-11(13-14-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGTOSAQGQQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)
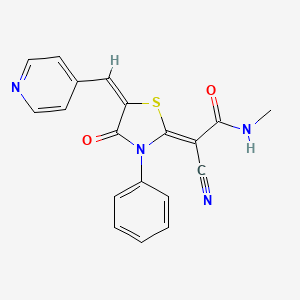
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
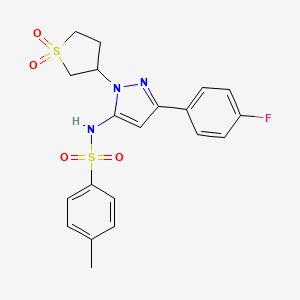
![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)
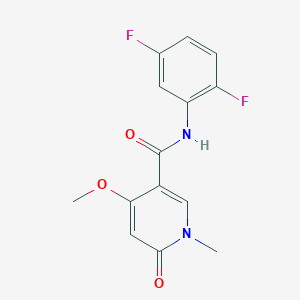
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
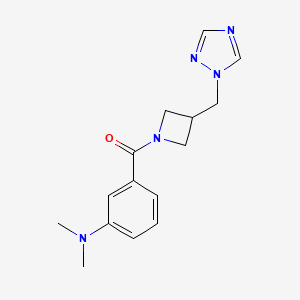

![3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2774580.png)
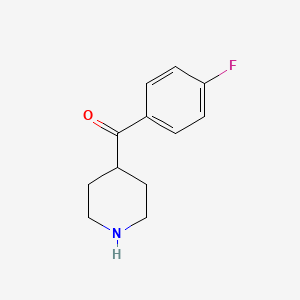
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B2774585.png)